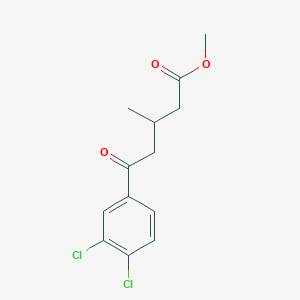

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate

Description

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate is an ester compound featuring a 3,4-dichlorophenyl moiety attached to a substituted valerate backbone. This compound is characterized by a ketone group at the 5-position and a methyl ester at the terminal carboxyl group. According to CymitQuimica’s catalogue, it was listed as a high-quality ester compound but has since been discontinued, with availability marked as "Discontinued | Request Information" for all quantities .

Properties

IUPAC Name |

methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-8(6-13(17)18-2)5-12(16)9-3-4-10(14)11(15)7-9/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHJYZPXPRMJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ruthenium-Catalyzed Enantioselective Hydrogenation

Ruthenium complexes with chiral ligands, such as (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), enable enantioselective reduction of β-keto esters to β-hydroxy esters. For example, methyl 3-oxopentanoate undergoes hydrogenation at 50–100°C under 30–60 bar H₂ pressure using [RuCl₂((S)-BINAP)] as the catalyst, achieving >99% enantiomeric excess (ee) in methanol or isopropanol. Adapting this method to the target compound would require substituting the β-keto ester precursor with 5-(3,4-dichlorophenyl)-3-methyl-5-oxovaleric acid, followed by esterification.

Key Parameters:

-

Catalyst: [RuCl₂((S)-BINAP)] (0.005–0.01 equiv)

-

Solvent: Methanol or isopropanol

-

Conditions: 50–100°C, 30–60 bar H₂, 10–48 hours

The steric bulk of the 3,4-dichlorophenyl group may necessitate longer reaction times or elevated pressures to achieve comparable conversion rates.

Condensation Reactions with Amidines

Condensation of β-keto esters with amidinium salts offers a route to heterocyclic compounds, which can be hydrolyzed to yield substituted oxovalerates. A representative protocol involves reacting methyl propionylacetate with methoxy-acetamidinium hydrochloride in methanol under basic conditions to form pyrimidine derivatives. For this compound, this approach could be modified by substituting the amidine component with a 3,4-dichlorophenyl-substituted variant.

Stepwise Synthesis via Pyrimidine Intermediates

-

Formation of Amidínium Complex:

React 3,4-dichlorophenylacetamidine with methyl 3-methyl-5-oxovalerate in methanol under sodium methoxide catalysis. -

Cyclization and Hydrolysis:

Heat the intermediate to induce cyclization, followed by acid hydrolysis to regenerate the oxovalerate backbone.

Example Protocol:

-

Reactants: Methyl 3-methyl-5-oxovalerate (1.0 equiv), 3,4-dichlorophenylacetamidinium chloride (1.1 equiv)

-

Base: Sodium methoxide (30% in methanol)

-

Conditions: 0°C to room temperature, 96 hours

-

Work-up: Adjust to pH 6 with HCl, concentrate, and purify via silica chromatography.

Friedel-Crafts Acylation for Aryl Substitution

Introducing the 3,4-dichlorophenyl group via Friedel-Crafts acylation provides a direct route to the target compound. This method involves reacting 3,4-dichlorobenzene with a β-keto ester in the presence of a Lewis acid catalyst.

Aluminum Chloride-Mediated Acylation

-

Reaction Setup:

Combine 3,4-dichlorobenzene (1.2 equiv) with methyl 3-methyl-5-oxovaleroyl chloride (1.0 equiv) in dichloromethane. -

Catalysis:

Add anhydrous AlCl₃ (1.5 equiv) and stir at 0°C for 2 hours, followed by room temperature for 12 hours. -

Quenching and Isolation:

Pour into ice-cold HCl, extract with dichloromethane, and purify via distillation.

Challenges:

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Structural Features

The compound features a dichlorophenyl group attached to a ketoester moiety, which is significant for its reactivity and interaction with biological targets.

Medicinal Chemistry

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate has been studied for its potential biological activities. Its structural similarity to known pharmacophores suggests possible interactions with various biological targets.

Potential Biological Activities:

- Antitumor Activity: Similar compounds have shown promise in inhibiting tumor growth. The unique structure of this compound may enhance its efficacy against specific cancer cell lines.

- Antimicrobial Properties: Preliminary studies indicate potential antimicrobial effects, although further research is required to substantiate these findings.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Common Reactions:

- Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding acid, which may possess biological activity.

- Electrophilic Aromatic Substitution: The dichlorophenyl group can participate in substitution reactions, leading to diverse derivatives.

Data Tables

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | 5-(3,4-dichlorophenyl)-5-oxovaleric acid + Methanol | Reflux with sulfuric acid | High |

| Purification | Distillation or crystallization | Varies | Varies |

Antitumor Studies

A study investigating compounds similar to this compound found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. This suggests that further exploration of this compound could lead to the development of new anticancer agents.

Enzyme Inhibition Research

Research on related compounds indicates potential for inhibiting key enzymes involved in metabolic pathways. This compound could be evaluated for its ability to modulate enzyme activity, contributing to its therapeutic profile.

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group plays a crucial role in binding to the active site of the target, while the ester group may undergo hydrolysis to release the active form of the compound. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared substituents (e.g., 3,4-dichlorophenyl group) or related heterocyclic/functional frameworks. Below is a detailed comparison:

5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole Derivatives

- Example Compounds : 5-(3,4-dichlorophenyl)-3-[(substituted piperidine)methyl]-1,3,4-oxadiazole-2(3H)-thiones (5a–5k) .

- Key Differences: Functional Groups: These derivatives replace the valerate chain with a 1,3,4-oxadiazole-thione ring and piperidine substituents. Synthesis: Prepared via Mannich reactions using formaldehyde and amines, contrasting with esterification pathways likely used for the target compound.

Isoxazolecarboxylic Acid Derivatives

- Example Compounds : 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid (Similarity: 0.99) and analogs .

- Key Differences: Functional Groups: Feature an isoxazole ring and carboxylic acid group instead of the ester-terminated valerate chain. Structural Similarity: High similarity scores (0.94–0.99) suggest overlapping pharmacophoric features despite functional group disparities .

Urea-Based Herbicides

- Example Compounds : Diuron (N’-(3,4-dichlorophenyl)-N,N-dimethylurea) and Linuron (N’-(3,4-dichlorophenyl)-N-methoxy-N-methylurea) .

- Key Differences: Functional Groups: Urea backbone instead of ester/ketone systems. Bioactivity: Target plant photosynthetic pathways, a distinct mechanism compared to the undefined activity of the valerate ester .

Oxazolidinone Derivatives

- Example Compound : N-((3-(3,4-dichlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-phenylpropanamide (CAS 954597-13-8) .

- Key Differences: Functional Groups: Oxazolidinone ring and amide linkage vs. the ester and ketone groups. Potential Applications: Amide and oxazolidinone motifs are common in antibiotics, suggesting divergent therapeutic targets .

Oxadiazolinone Derivatives

- Example Compound : 2-tert-Butyl-4-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazolin-5-one .

- Key Differences: Functional Groups: Oxadiazolinone ring with tert-butyl and isopropoxy substituents. Structural Complexity: Increased steric bulk compared to the linear valerate ester, likely affecting binding affinity and metabolic stability.

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties (Selected Examples)

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₁₃H₁₄Cl₂O₃ (estimated) | ~293.1 (estimated) | Ester, ketone, dichlorophenyl |

| 5-(3,4-Dichlorophenyl)isoxazole-3-carboxylic acid | C₁₀H₆Cl₂NO₃ | 274.07 | Isoxazole, carboxylic acid |

| Diuron | C₉H₁₀Cl₂N₂O | 233.10 | Urea, dichlorophenyl |

| CAS 954597-13-8 | C₁₉H₁₈Cl₂N₂O₃ | 393.3 | Oxazolidinone, amide |

Research Findings and Implications

- Synthetic Flexibility : The dichlorophenyl moiety is a versatile building block, integrated into diverse scaffolds (esters, oxadiazoles, ureas) via reactions like Mannich, esterification, and urea formation .

- Bioactivity Trends: Oxadiazole and oxazolidinone derivatives exhibit antimicrobial/cytotoxic properties, while urea derivatives target herbicides. The discontinued status of this compound may reflect a lack of competitive bioactivity in these domains .

- Structural-Activity Relationships (SAR) : Polar functional groups (e.g., carboxylic acids) enhance solubility but may reduce membrane permeability, whereas esters and amides balance lipophilicity and stability .

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula . The presence of the dichlorophenyl group is significant as it may influence the compound's biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxovalerate backbone followed by chlorination and methylation processes. Specific methodologies can vary, but they often utilize common organic synthesis techniques such as nucleophilic substitution or Friedel-Crafts acylation.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies show that this compound demonstrates activity against various bacterial strains. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the strain tested .

Enzyme Inhibition

One of the significant biological activities of this compound is its ability to inhibit certain enzymes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values reported for AChE inhibition are approximately 150 µM, while for BChE, it is around 50 µM . This suggests potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pathogens, this compound was tested against a panel of bacteria. Results indicated that the compound exhibited a dose-dependent response in inhibiting bacterial growth. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a rat model of neurodegeneration. The compound was administered at varying doses over four weeks. Behavioral assessments indicated improved cognitive functions and reduced markers of oxidative stress in treated animals compared to controls . This suggests that the compound may have therapeutic potential in neurodegenerative diseases.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for Methyl 5-(3,4-dichlorophenyl)-3-methyl-5-oxovalerate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a Mannich reaction or multi-step condensation. For example, chlorinated intermediates (e.g., 3,4-dichlorophenyl derivatives) can be coupled with valerate precursors under reflux in ethanol, followed by esterification with methanol. Reaction optimization should focus on temperature control (e.g., 60–80°C), stoichiometric ratios of formaldehyde or acylating agents, and catalysts like Hünig’s base for improved yields . Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use FT-IR to confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) and ¹H/¹³C NMR to verify substituents (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should assess degradation kinetics in buffered solutions (pH 2–10) at 25°C and 40°C. The ester group is prone to hydrolysis under alkaline conditions, requiring HPLC monitoring. For long-term storage, keep the compound in anhydrous ethanol at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or dichlorophenyl groups) influence the compound’s pharmacological activity?

- Methodological Answer : Compare bioactivity of analogs (e.g., replacing methyl with trifluoromethyl or altering dichlorophenyl substitution patterns). Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like NUDT5 or cytochrome P450. In vitro assays (e.g., antimicrobial or cytotoxicity testing) validate predictions .

Q. What computational strategies are effective for predicting the compound’s reactivity in complex biological systems?

- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with lipid bilayers or proteins. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron distribution at reactive sites, such as the oxovalerate carbonyl group .

Q. How can researchers resolve contradictions in biological assay data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer : Standardize assay protocols (e.g., cell line selection, incubation time). Use a positive control (e.g., linuron for urease inhibition) and validate via dose-response curves. Statistical tools like ANOVA identify outliers, while meta-analysis reconciles disparate results .

Q. What purification challenges arise during scale-up, and how are they addressed?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane) resolves co-eluting impurities. For industrial-scale production, switch to flash chromatography or recrystallization in non-polar solvents. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How does the compound’s stereochemistry impact its metabolic pathways?

- Methodological Answer : Chiral HPLC separates enantiomers. In vitro liver microsome assays identify CYP450-mediated oxidation products. LC-MS/MS tracks metabolites, while kinetic isotope effects (KIEs) study enzymatic selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.